4-Mercapto-indan-1-one

Description

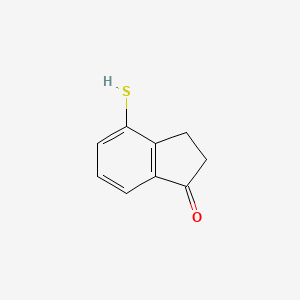

Structure

2D Structure

3D Structure

Properties

CAS No. |

1273663-71-0 |

|---|---|

Molecular Formula |

C9H8OS |

Molecular Weight |

164.222 |

IUPAC Name |

4-sulfanyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H8OS/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,11H,4-5H2 |

InChI Key |

VOJKXYVZPDWWLP-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C2=C1C(=CC=C2)S |

Synonyms |

4-SULFANYL-2,3-DIHYDRO-1H-INDEN-1-ONE |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Mercapto Indan 1 One

Reactivity of the Mercapto Functional Group

The thiol (-SH) group in 4-mercapto-indan-1-one is a primary site for nucleophilic reactions and oxidation processes. Its reactivity is dominated by the deprotonated form, the thiolate anion, which is a potent nucleophile. nih.gov

Alkylation and Arylation Reactions of the Thiol Moiety

The sulfur atom of the mercapto group can be readily alkylated or arylated to form thioethers. This S-alkylation is a common transformation for thiols, proceeding via a nucleophilic substitution mechanism. The reaction typically involves the deprotonation of the thiol with a base to form the more nucleophilic thiolate, which then attacks an alkyl halide or a similar electrophilic substrate.

General Reaction Scheme:

Step 1 (Deprotonation): R-SH + Base → R-S⁻ + Base-H⁺

Step 2 (Nucleophilic Attack): R-S⁻ + R'-X → R-S-R' + X⁻ (Where R = 4-oxo-indan-1-yl, R' = alkyl or aryl group, X = leaving group)

A variety of alkylating agents can be employed, leading to a diverse range of thioether derivatives. The choice of base and solvent is critical for optimizing reaction conditions and yields.

Table 1: Examples of S-Alkylation and S-Arylation Reagents for Thiols

| Reagent Class | Specific Example | Resulting Functional Group |

|---|---|---|

| Alkyl Halides | Methyl iodide (CH₃I) | Methyl thioether |

| Benzyl bromide (BnBr) | Benzyl thioether | |

| Activated Aryl Halides | 2,4-Dinitrofluorobenzene | Dinitrophenyl thioether |

| Sulfonate Esters | Methyl tosylate (TsOCH₃) | Methyl thioether |

Oxidation Pathways to Disulfides and Other Sulfur Species

The thiol group is susceptible to oxidation, most commonly forming a disulfide (R-S-S-R) through oxidative coupling. This reaction is a cornerstone of thiol chemistry and can be achieved with a wide array of oxidizing agents. google.comresearchgate.net The process involves the removal of a hydrogen atom from two thiol molecules, leading to the formation of a sulfur-sulfur bond.

Common oxidants for this transformation include:

Molecular oxygen (O₂), often catalyzed by metal ions. google.com

Hydrogen peroxide (H₂O₂). researchgate.netmdpi.com

Iodine (I₂).

5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). nih.gov

The general reaction is: 2 R-SH + [Oxidant] → R-S-S-R + [Reduced Oxidant]

Under more forceful oxidizing conditions, the sulfur atom can be further oxidized to higher oxidation states, such as thiolsulfinates (R-S(O)-S-R), thiolsulfonates (R-S(O)₂-S-R), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). mdpi.comnih.gov The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions. mdpi.com

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Typical Product | Sulfur Oxidation State |

|---|---|---|

| I₂, H₂O₂, Air (O₂) | Disulfide | -1 |

| Peracids (e.g., m-CPBA) (1 equiv.) | Thiolsulfinate | -1 and +1 |

| Peracids (e.g., m-CPBA) (>2 equiv.) | Thiolsulfonate | -1 and +3 |

| Strong Oxidants (e.g., KMnO₄, HNO₃) | Sulfonic acid | +5 |

Mannich Base Derivative Formation

The Mannich reaction is a three-component condensation that forms a C-C bond adjacent to a carbonyl group, but it can also occur on heteroatoms with active hydrogens, such as thiols. oarjbp.comresearchgate.net In the context of the mercapto group, the reaction would involve the condensation of this compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. researchgate.net This would result in an S-aminomethylated derivative, a type of Mannich base.

The reaction proceeds through the formation of an Eschenmoser-like salt or a pre-formed iminium ion from the aldehyde and amine. lingayasvidyapeeth.edu.in The nucleophilic thiol (or thiolate) then attacks this electrophilic species to form the final product. These Mannich bases are valuable synthetic intermediates. nih.gov

General Reaction for S-Aminomethylation: R-SH + CH₂O + R'₂NH → R-S-CH₂-NR'₂ + H₂O (Where R = 4-oxo-indan-1-yl, R' = alkyl or part of a cyclic amine)

Reactivity of the Indanone Carbonyl Group

The ketone functionality of the indanone ring system is characterized by the electrophilic nature of its carbonyl carbon, making it a target for nucleophiles. Additionally, the adjacent α-carbon possesses acidic protons, enabling enolate formation and subsequent substitution reactions. libretexts.orglibretexts.org

Nucleophilic Additions and Condensations

The polarized carbon-oxygen double bond of the carbonyl group allows for nucleophilic addition reactions. libretexts.orgyoutube.com A wide range of nucleophiles can attack the partially positive carbonyl carbon, pushing the pi electrons onto the oxygen atom and forming a tetrahedral intermediate. youtube.com This intermediate is typically protonated upon workup to yield an alcohol.

The reactivity of the carbonyl can be enhanced by acid catalysis, which involves protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. youtube.comyoutube.com

Examples of nucleophilic addition reactions include:

Grignard Reactions: Addition of organomagnesium halides (R-MgX) to form tertiary alcohols.

Organolithium Reactions: Addition of organolithium reagents (R-Li) to form tertiary alcohols.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) to form a cyanohydrin.

Wittig Reaction: Reaction with a phosphorus ylide to convert the carbonyl group into an alkene.

Alpha-Substitutions and Condensation Reactions

The methylene (B1212753) (CH₂) group at the C-2 position, adjacent to the carbonyl group (the α-position), contains acidic protons. libretexts.org A base can abstract one of these protons to form a resonance-stabilized enolate ion. youtube.com This enolate is nucleophilic at the α-carbon and can react with various electrophiles in α-substitution reactions. kocw.or.krwikipedia.org

General Reaction for Enolate Formation and Alkylation:

Enolate Formation (Base-catalyzed): The ketone reacts with a base (e.g., LDA, NaH) to form the enolate.

Nucleophilic Attack: The enolate attacks an electrophile (E⁺), such as an alkyl halide, forming a new C-C bond at the α-position. wikipedia.org

This reactivity allows for the introduction of substituents at the α-carbon. Furthermore, the enolate can participate in condensation reactions. For example, in an aldol-type condensation, the enolate of this compound could react with another carbonyl-containing molecule (like benzaldehyde) to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.

In-Depth Analysis of this compound's Chemical Behavior Remains an Area for Future Investigation

An extensive review of available scientific literature reveals a notable gap in detailed research specifically focused on the chemical reactivity and mechanistic pathways of this compound. While the broader class of 1-indanones has been the subject of numerous studies, leading to a wealth of information on their synthesis and general reactivity, specific investigations into the nuanced behavior of the 4-mercapto substituted derivative are not readily found in the public domain. Consequently, a detailed exposition on its reaction mechanisms, intramolecular cyclizations, intermolecular coupling reactions, and the specific role of catalysts, as outlined, cannot be constructed at this time.

The study of 1-indanone (B140024) and its derivatives is a significant area of organic chemistry, with applications in the synthesis of complex molecules and materials. Research in this field has extensively documented various transformations, including intramolecular cyclizations to form fused ring systems and intermolecular coupling reactions to build molecular complexity. Catalysis, particularly using transition metals like palladium and rhodium, plays a pivotal role in many of these reactions, enabling efficient and selective bond formations.

However, the introduction of a mercapto (-SH) group at the 4-position of the indanone core is expected to significantly influence its electronic properties and reactivity. The sulfur atom, with its lone pairs of electrons and its ability to participate in various bonding interactions, could open up unique reaction pathways or modify the outcomes of known indanone reactions. For instance, the thiol group could act as a nucleophile, a ligand for a metal catalyst, or a directing group, thereby influencing the regioselectivity and stereoselectivity of reactions.

A detailed investigation into the chemical transformations of this compound would be a valuable contribution to the field. Such research would likely explore:

Intramolecular Cyclizations: The potential for the mercapto group to participate in intramolecular cyclization reactions, possibly leading to the formation of novel sulfur-containing heterocyclic systems fused to the indanone framework. Mechanistic studies would be crucial to understand the factors controlling these cyclizations.

Role of Specific Catalysts: A systematic study of different catalysts (e.g., palladium, rhodium, nickel, copper-based systems) to understand their specific roles in promoting desired transformations of this compound. This would involve examining the catalyst's interaction with both the mercapto group and other reactive sites on the molecule to elucidate reaction pathways.

The absence of specific literature on these aspects of this compound's chemistry highlights a promising area for new research. Such studies would not only expand our fundamental understanding of this interesting molecule but could also pave the way for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Structural Elucidation and Advanced Characterization Methodologies for 4 Mercapto Indan 1 One

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the cornerstone for elucidating the structure of organic compounds. By analyzing the interaction of 4-Mercapto-indan-1-one with electromagnetic radiation, detailed information about its molecular framework can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. oxinst.comlibretexts.org It provides information on the number and type of atoms, their connectivity, and their chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of hydrogen atoms present. The aromatic region would feature signals for the three protons on the benzene (B151609) ring, with splitting patterns (e.g., doublets and triplets) characteristic of a 1,2,4-trisubstituted system. The two methylene (B1212753) groups (-CH₂-) in the five-membered ring would appear as two distinct multiplets, likely triplets, due to coupling with each other. A singlet, which can be broad and of variable chemical shift, is anticipated for the thiol (-SH) proton. mnstate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals are predicted. The carbonyl carbon (C=O) would appear significantly downfield (at a high chemical shift). Six signals would be present in the aromatic region, corresponding to the six carbons of the benzene ring, with the carbon atom bonded to the sulfur (C-SH) showing a characteristic shift. The remaining two signals would correspond to the two aliphatic methylene carbons. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on structural analysis.

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Notes |

| Aliphatic Protons | ¹H NMR | ~ 2.7 - 2.9 (m, 2H) | Methylene group adjacent to the aromatic ring. |

| Aliphatic Protons | ¹H NMR | ~ 3.1 - 3.3 (m, 2H) | Methylene group adjacent to the carbonyl group. |

| Thiol Proton | ¹H NMR | ~ 3.4 - 4.0 (s, 1H) | Position can vary; may be a broad singlet. |

| Aromatic Protons | ¹H NMR | ~ 7.2 - 7.8 (m, 3H) | Complex multiplet for the 3 protons on the substituted benzene ring. |

| Aliphatic Carbons | ¹³C NMR | ~ 25 - 40 | Two distinct signals for the two -CH₂- groups. |

| Aromatic Carbons | ¹³C NMR | ~ 120 - 150 | Six distinct signals, including the carbon attached to the thiol group. |

| Carbonyl Carbon | ¹³C NMR | ~ 195 - 205 | Characteristic downfield shift for a ketone carbonyl. |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. libretexts.orgmasterorganicchemistry.com

The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of the ketone, typically appearing around 1690-1710 cm⁻¹. pg.edu.pl The presence of the thiol group would be confirmed by a weak S-H stretching vibration in the region of 2550-2600 cm⁻¹. cdnsciencepub.com Other significant absorptions would include C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons (below 3000 cm⁻¹), as well as characteristic C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region. libretexts.org A weak C-S stretching band would be expected in the fingerprint region of the spectrum.

Table 2: Predicted Principal IR Absorption Bands for this compound Predicted data based on functional group analysis.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium |

| S-H Stretch | -SH | 2550 - 2600 | Weak |

| C=O Stretch | Ketone | 1690 - 1710 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium-Variable |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. msu.edusmacgigworld.com The this compound molecule contains a conjugated system formed by the benzene ring and the carbonyl group. This is expected to give rise to characteristic absorption bands in the ultraviolet region.

The spectrum would likely show a strong absorption maximum (λₘₐₓ) resulting from a π → π* transition within the aromatic chromophore, anticipated in the 240-280 nm range. A second, much weaker absorption at a longer wavelength (typically >300 nm) corresponding to the forbidden n → π* transition of the carbonyl group's non-bonding electrons may also be observed. libretexts.org

Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. nist.gov For this compound (C₉H₈OS), the molecular weight is approximately 164.23 amu. The mass spectrum would show a molecular ion peak ([M]⁺) at m/z ≈ 164.

High-Resolution Mass Spectrometry (HRESIMS) would be used to determine the exact mass of the molecular ion with high precision, which serves to confirm the elemental formula (C₉H₈OS). The fragmentation pattern observed in the mass spectrum would provide further structural evidence, with expected fragments corresponding to the loss of small molecules such as carbon monoxide (CO) from the ketone or cleavage of the five-membered ring. nist.gov

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimentally determined percentages for this compound must align with the theoretical values calculated from its molecular formula, C₉H₈OS, within a narrow margin of error. This analysis serves as a fundamental check of the sample's purity and empirical formula. nih.govresearchgate.net

Table 3: Theoretical Elemental Composition of this compound Calculated from the molecular formula C₉H₈OS.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 65.82% |

| Hydrogen | H | 4.91% |

| Sulfur | S | 19.52% |

| Oxygen | O | 9.74% |

Advanced Characterization Techniques

Beyond the standard spectroscopic methods, advanced techniques can offer deeper insights into the molecular structure and properties of this compound.

X-ray Crystallography: Should a suitable single crystal of the compound be obtained, single-crystal X-ray diffraction would provide the most definitive structural evidence. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and information about intermolecular interactions, such as potential hydrogen bonding involving the thiol group or crystal packing forces.

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound is not published, studies on related thiophenol and indanone derivatives provide a basis for what might be expected. scielo.brresearchgate.net For instance, the crystal structure of 4-chloro-thiophenol has been determined, offering insights into the behavior of the thiol group in a crystalline environment. researchgate.net Similarly, the synthesis and X-ray studies of various indeno[1,2-b]indole (B1252910) derivatives have been reported, which share the indane core structure. nih.gov

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₈OS |

| Formula Weight | 164.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8-10 |

| b (Å) | ~ 6-8 |

| c (Å) | ~ 12-15 |

| β (°) | ~ 95-105 |

| Volume (ų) | ~ 800-1000 |

| Z | 4 |

| Calculated Density (g/cm³) | ~ 1.3-1.4 |

Note: The data in this table is hypothetical and based on typical values for similar organic compounds. Actual experimental data would be required for confirmation.

Electron Spin Resonance (ESR) for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. In the context of this compound, ESR would be particularly useful for studying the formation of paramagnetic species, such as thiyl radicals (RS•), which can be generated through oxidation of the thiol group.

The study of such radical species is crucial for understanding the reactivity and potential antioxidant or pro-oxidant behavior of the compound. The ESR spectrum of a thiyl radical derived from this compound would provide information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei (hyperfine coupling).

While specific ESR studies on this compound are not available, research on the ESR of other aromatic thiols has been conducted. cdnsciencepub.com These studies show that aromatic thiyl radicals can be generated and characterized by ESR, often exhibiting complex spectra due to hyperfine coupling with the protons of the aromatic ring. The g-factor and hyperfine coupling constants obtained from the ESR spectrum would be characteristic of the specific radical species.

Table 2: Expected ESR Spectral Parameters for the 4-Indanone-1-thiyl Radical

| Parameter | Expected Characteristic |

| g-factor | Anisotropic, with values typical for sulfur-centered radicals (~2.00-2.06) |

| Hyperfine Coupling | Splitting of the ESR signal due to interaction with aromatic protons and potentially the methylene protons of the indanone ring. |

| Linewidth | Influenced by spin-orbit coupling of the sulfur atom and environmental factors. |

| Radical Generation Method | Chemical oxidation (e.g., with a strong oxidizing agent) or photo-oxidation. |

Note: This table presents expected characteristics based on general principles of ESR spectroscopy and data from related aromatic thiyl radicals.

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides valuable information about the thermal stability and decomposition profile of a material.

For this compound, a TGA experiment would reveal the temperature at which the compound begins to decompose and the different stages of mass loss. Aromatic thiols are generally more thermally stable than their aliphatic counterparts. researchgate.net The decomposition of this compound would likely involve the loss of the mercapto group and subsequent breakdown of the indanone structure at higher temperatures.

While no specific TGA data for this compound has been published, studies on the thermal decomposition of other indanone derivatives and aromatic thiols can provide an indication of its expected thermal behavior. researchgate.netaip.org The TGA curve would show the onset temperature of decomposition and the percentage of residual mass at the end of the analysis.

Table 3: Predicted Thermal Decomposition Profile of this compound from TGA

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| < 150 | Minimal | Loss of any residual solvent or adsorbed moisture. |

| 150 - 300 | Significant | Initial decomposition, likely involving the thiol group. |

| > 300 | Continued | Breakdown of the indanone ring structure. |

| Final Residue | Variable | Dependent on the final decomposition products. |

Note: The temperature ranges and mass loss percentages are illustrative and would need to be confirmed by experimental TGA data.

Theoretical and Computational Chemistry Studies of 4 Mercapto Indan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. mdpi.comresearchgate.net It is particularly effective for calculating the properties of molecules, making it a cornerstone of modern computational chemistry. DFT calculations for 4-Mercapto-indan-1-one can elucidate its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjbmb.org.pk For flexible molecules, conformational analysis is performed to identify various low-energy conformers by systematically or randomly altering torsional angles. ucsb.edu This analysis is crucial as the molecular conformation can significantly influence its physical and chemical properties.

For this compound, a conformational search would typically be performed using methods like the OPLS-2005 force field, followed by reoptimization of the resulting conformers using DFT at a level such as B3LYP/6-311**. acs.org This process ensures the identification of the global minimum and other significant low-energy structures. nih.gov The optimized geometry provides key parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | ~1.22 Å |

| C-S | ~1.78 Å | |

| S-H | ~1.34 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-C (aliphatic) | ~1.52 - 1.54 Å | |

| Bond Angle | C-S-H | ~96° |

| O=C-C | ~125° | |

| C-C-C (indan) | ~108° - 112° |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Electronic Structure Analysis (HOMO, LUMO, Energy Gap)

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate electrons. Conversely, the LUMO is the orbital to which an electron is most easily added, indicating the molecule's ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability. irjweb.comresearchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation. semanticscholar.org Conversely, a large energy gap indicates high stability and lower reactivity. semanticscholar.org These energies are fundamental in understanding charge transfer interactions within the molecule. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Note: These are example values. Actual values depend on the computational method and basis set used.

Global and Local Reactivity Descriptors (Hardness, Softness, Electrophilicity, Fukui Functions)

Global and local reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. chemrxiv.org

Global Descriptors: These parameters describe the reactivity of the molecule as a whole.

Chemical Hardness (η) and Softness (S) : Hardness is the resistance to a change in electron distribution, while softness is the reciprocal of hardness (S = 1/η). nih.gov Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap. semanticscholar.org

Electronegativity (χ) : This is the power of an atom or molecule to attract electrons.

Electrophilicity Index (ω) : This index quantifies the energy lowering of a system when it accepts the maximum possible electron charge from the environment. nih.gov

Local Descriptors: These descriptors identify the reactivity of specific sites within a molecule.

Fukui Functions (f(r)) : The Fukui function is a key local reactivity indicator that describes the change in electron density at a given point when an electron is added or removed. scm.comnih.gov It helps to predict the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. scm.comresearchgate.net The condensed Fukui function condenses these values to individual atoms. scm.com

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 2.0 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.25 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.25 eV |

| Global Softness (S) | S = 1 / η | 0.44 eV-1 |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | 4.01 eV |

Note: The formulas provided are based on Koopmans' theorem approximations. The values are illustrative.

Molecular Electrostatic Potential Surfaces (MEPS) for Reactivity Spot Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP maps the electrostatic potential onto a constant electron density surface, using a color scale to indicate different potential values. researchgate.net

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. nih.gov For this compound, the MEP surface would likely show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the thiol hydrogen, identifying these as key reactive sites.

Quantum Chemical Descriptors and Their Interpretation

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify various aspects of its chemical behavior. chemrxiv.org These descriptors, such as HOMO-LUMO energies, hardness, softness, and electrophilicity, provide a framework for understanding and predicting chemical reactivity. researchgate.netscirp.org

For instance, a high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor. The ionization potential and electron affinity provide quantitative measures of the energy required to remove or add an electron, respectively. scirp.org The electrophilicity index helps to classify molecules as strong or moderate electrophiles. mdpi.com The interpretation of these descriptors allows for a detailed understanding of the molecule's stability, reactivity, and potential interaction mechanisms. nih.gov

Advanced Computational Analyses

Beyond the standard DFT calculations, more advanced computational analyses can provide deeper insights.

Natural Bond Orbital (NBO) Analysis : This method investigates charge transfer and intramolecular interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analyzes the electron density topology to define atomic properties and characterize chemical bonds.

Time-Dependent DFT (TD-DFT) : This method is used to calculate excited-state properties, such as UV-visible absorption spectra, by simulating electronic transitions. acs.org

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the dynamic behavior of the molecule and its interactions with other molecules, such as solvents or biological targets, over time. researchgate.net

These advanced techniques provide a more comprehensive picture of the electronic structure, bonding, and dynamic behavior of this compound.

Based on the conducted research, there is currently a lack of publicly available, in-depth theoretical and computational chemistry studies specifically focused on this compound that align with the detailed outline provided. Scholarly articles detailing Natural Bond Orbital (NBO) analysis, Non-Covalent Interaction (NCI) plots, reaction pathway distortion analysis, computational prediction of spectroscopic properties, or computational mechanistic elucidation for this particular compound could not be located.

Therefore, it is not possible to generate an article that meets the specific requirements of the prompt while adhering to the principles of scientific accuracy and the exclusion of information not directly pertaining to this compound. The generation of content for the requested sections and subsections would necessitate speculative data or the use of information from studies on analogous compounds, which would violate the explicit instructions to focus solely on this compound.

Derivatives and Analogs of 4 Mercapto Indan 1 One: Synthetic and Chemical Investigations

Design and Synthesis of Substituted 4-Mercapto-indan-1-one Derivatives

The synthesis of substituted this compound derivatives can be approached through several strategic pathways. A primary method involves the functionalization of a pre-formed indanone ring. For instance, 1-indanones can be synthesized via the cyclization of 3-arylpropionic acids using catalysts like Tb(OTf)₃. nih.gov Subsequent introduction of the mercapto group or its precursors onto the aromatic ring can be achieved through established aromatic substitution reactions.

Another versatile approach is the tandem phosphine-palladium catalysis, which allows for the one-pot synthesis of densely functionalized alkylidene indanones from 2-iodobenzoylacetates and activated alkynes. nih.gov This methodology could be adapted by using appropriately substituted starting materials to incorporate a protected thiol group. The reaction tolerates a variety of functional groups on the benzene (B151609) ring, including electron-donating methoxy (B1213986) and benzyloxy groups, affording products in good to excellent yields. nih.gov

Furthermore, synthetic strategies for multifunctional indenes, which are closely related precursors, often involve an aldol-type reaction between a substituted indan-1-one (such as 5-nitroindan-1-one) and the lithium salt of an N,N-disubstituted acetamide, followed by acid-catalyzed dehydration. nih.gov This highlights the potential to adapt classical condensation processes to introduce diverse functionalities onto the indanone scaffold, which could include a protected mercapto group at the 4-position.

The synthesis of related sulfur-containing heterocycles, such as 5-mercapto-1,2,4-triazoles, provides analogous strategies. These are often prepared by the acylation of thiosemicarbazide (B42300) followed by a cyclization reaction in an alkaline medium. spandidos-publications.comsemanticscholar.org This principle of building a sulfur-containing ring system can inspire methods for derivatizing the mercapto group of this compound.

A summary of representative synthetic transformations on the indanone core is presented below.

| Starting Material | Reagents | Product Type | Yield | Reference |

| 2-Iodobenzoylacetate | Benzyl propiolate, PPh₃, Pd(OAc)₂ | Alkylidene Indanone | 82% | nih.gov |

| 4-Methoxy-2-iodobenzoylacetate | Methyl propiolate, PPh₃, Pd(OAc)₂ | Methoxy-substituted Alkylidene Indanone | 95% | nih.gov |

| 4-Benzyloxy-2-iodobenzoylacetate | Ethyl propiolate, PPh₃, Pd(OAc)₂ | Benzyloxy-substituted Alkylidene Indanone | 94% | nih.gov |

| 5-Nitroindan-1-one | Lithium salt of N,N-dimethylacetamide, H⁺ | (5-Nitro-3-indenyl)acetamide | - | nih.gov |

Scaffold Modification Strategies

Modification of the core this compound scaffold is crucial for exploring new chemical space and developing novel molecular properties. Key strategies include scaffold hopping and bioisosteric replacement.

Scaffold hopping involves replacing the central indanone core with a structurally different but functionally similar moiety. This technique has been successfully applied to indanone-based compounds like donepezil, where the indanone ring was replaced with scaffolds such as quinolines, pyrazoles, and pyrrolidines to explore new interactions with biological targets. nih.gov For this compound, the indanone framework could be hopped to other bicyclic systems while retaining the key mercapto and carbonyl functionalities or their isosteres. For example, an indole (B1671886) core has been successfully hopped to an indazole framework to develop new inhibitors of Bcl-2 proteins. rsc.org This approach could guide the transformation of the indanone part of the molecule into related heterocyclic systems like indazole, potentially altering reactivity and biological profiles.

Bioisosteric replacement is another powerful tool. The mercapto (-SH) group or the ketone (C=O) group can be replaced by other functional groups with similar physical or chemical properties. For instance, the indanone scaffold itself is considered a rigid analog of chalcones. rsc.orgresearchgate.net The structural and electronic features of the indanone core can be systematically modified. Researchers have explored substitutions at the 5- and 6-positions of the indanone ring to enhance biological activity, demonstrating that even small modifications, like adding methoxy or piperidinyl ethoxy groups, can significantly alter a molecule's properties. rsc.org Such modifications could be applied to the this compound system to fine-tune its characteristics.

These modification strategies allow for the creation of diverse libraries of compounds derived from the basic this compound structure, expanding its utility in various chemical and pharmaceutical applications. a-z.lu

Structure-Reactivity Relationships in Mercapto-Indanone Systems

For 2-benzylidene-1-indanone (B110557) derivatives, structure-activity relationship (SAR) studies have been conducted to optimize their anti-inflammatory properties. nih.gov It was found that modifications to the benzylidene ring (Ring A) significantly impact activity.

Table of Structure-Activity Relationships for 2-Benzylidene-1-indanone Derivatives

| Compound | Ring A Substituent | % Inhibition of TNF-α | % Inhibition of IL-6 | Reference |

|---|---|---|---|---|

| 4d | 4-OH | 83.73 | 69.28 | nih.gov |

| 8e | 2,4-diCl | 86.82 | 75.31 | nih.gov |

| 8f | 2-Cl, 6-F | 85.91 | 82.51 | nih.gov |

| 8h | 2-Br | 85.66 | 73.01 | nih.gov |

| 8s | 4-CF₃ | 83.21 | 70.36 | nih.gov |

Anti-inflammatory activity measured as inhibition of LPS-induced cytokine production in RAW 264.7 macrophages.

These findings suggest that electron-withdrawing groups on the benzylidene ring generally lead to potent activity. nih.gov Applying these principles to this compound, substituents on the aromatic ring would similarly modulate the reactivity of both the ketone and the mercapto group. An electron-donating group would increase the nucleophilicity of the mercapto sulfur, while an electron-withdrawing group would enhance the electrophilicity of the carbonyl carbon.

Studies on related sulfur-containing heterocycles, like 3H-1,2-dithiole-3-thiones, further illustrate these principles. The reactivity of the dithiole-3-thione ring, particularly its participation in cycloaddition reactions, is highly dependent on the nature of its substituents. mdpi.comresearchgate.net This underscores the importance of substituent effects in directing the chemical behavior of sulfur-containing heterocyclic systems, a concept directly applicable to derivatives of this compound.

Synthesis of Fused and Spiro Scaffolds Incorporating the Indanone Moiety

The indanone moiety is a versatile building block for the construction of more complex molecular architectures, such as fused and spirocyclic systems. researchgate.net These advanced scaffolds are prevalent in natural products and medicinally relevant compounds. acs.org

Fused Scaffolds: Annulation reactions are commonly employed to build fused-ring systems onto the indanone core. A rhodium-catalyzed insertion of ethylene (B1197577) or internal alkynes into the C-C bond of 1-indanones can create fused seven-membered rings (benzocycloheptenones). rsc.org Another strategy involves the reaction of 2-arylidene-1-indanones with 6-aminopyrimidines in the presence of p-TsOH to yield indeno-fused pyridopyrimidine scaffolds. rsc.org Isoxazole-fused 1-indanones have also been synthesized starting from indane-1,3-dione, which is first condensed with aromatic aldehydes to form chalcone-like derivatives that undergo subsequent cyclization. nih.gov

Spiro Scaffolds: Spiro-indanones, which feature a common carbon atom connecting the indanone ring to another ring system, are accessible through various synthetic routes. A hetero-Diels-Alder reaction between indane-1,3-dione and 3-vinyl-2H-chromene derivatives yields spiro-indanone fused pyrano[3,2-c]chromenes with high diastereoselectivity. nih.gov Organocatalysis has enabled the asymmetric synthesis of oxa-spirocyclic indanones via a multicomponent cascade involving a Michael-Henry-acetalization sequence, creating four contiguous stereogenic centers with high enantioselectivity. thieme-connect.com Additionally, a relay catalysis system using both Rh(II) and cobaloxime facilitates a cascade cyclization of N-sulfonyl-1,2,3-triazoles to produce indolyl spiroindanones stereoselectively. acs.org

These synthetic methodologies demonstrate the utility of the indanone framework as a platform for generating structural diversity, enabling access to a wide range of complex fused and spirocyclic compounds.

Development of Mercapto-Indanone Based Ligands

The mercapto group, particularly when part of a heterocyclic or conjugated system, is an excellent coordinating agent for metal ions. The development of ligands based on the this compound scaffold leverages the thione-thiol tautomerism of the mercapto group, allowing it to act as a versatile donor for forming organometallic complexes. charlotte.edulibretexts.org

While direct studies on this compound as a ligand are not extensively documented, the chemistry of structurally related mercapto-substituted heterocycles, such as 3-mercapto-1,2,4-triazoles, provides a strong precedent. These triazole derivatives readily form stable complexes with a variety of metal ions, including Zn(II), Hg(II), and Cu(I). nih.gov In these complexes, the ligand can coordinate with the metal through either the sulfur atom of the thiolate form or the nitrogen atoms of the triazole ring, demonstrating monodentate or bidentate binding modes. nih.govtandfonline.com The thione form of the ligand is also capable of coordination. nih.gov

The synthesis of such complexes typically involves the reaction of the mercapto-containing ligand with a suitable metal salt in an appropriate solvent. For example, complexes of 4,5-disubstituted-3-mercapto-1,2,4-triazoles have been synthesized and characterized, showing that both the thione and thiolate forms can interact with metal ions. nih.gov Similarly, mercury(II) complexes have been constructed using amino- and mercapto-substituted triazole ligands, resulting in mononuclear structures that self-assemble into higher-dimensional networks through weak interactions. tandfonline.com

These examples strongly suggest that this compound and its derivatives would be effective ligands for a range of transition metals. The presence of both the soft sulfur donor (mercapto group) and a hard oxygen donor (carbonyl group) could allow for chelation, leading to stable metallo-organic frameworks or discrete organometallic complexes with potential applications in catalysis or materials science. uomustansiriyah.edu.iqrsc.org

Analytical Applications and Method Development for 4 Mercapto Indan 1 One

Development of Spectrophotometric Methods for Detection and Quantification

Spectrophotometry offers a rapid, cost-effective, and widely accessible approach for the quantification of analytes. scielo.org.zaresearchgate.net For a compound like 4-Mercapto-indan-1-one, which may not possess a sufficiently unique or intense chromophore for direct analysis, methods are typically developed based on derivatization reactions that produce a colored product.

The primary target for developing spectrophotometric methods for this compound is its thiol (-SH) group. This functional group can react with various chromogenic reagents to yield a product with strong absorbance in the visible region of the electromagnetic spectrum.

The reaction chemistry often involves either complexation with metal ions or a specific organic reaction. For instance, thiols are known to form stable, colored complexes with various metal ions. mdpi.com A reagent like 4-(4'-nitrobenzylidene imino)-3-methyl-5-mercapto-1,2,4-triazole (NBIMMT) has been used to form an orange-red complex with Cu(II), which is then extracted and measured spectrophotometrically. scielo.org.zascielo.org.zaresearchgate.net Similarly, other reagents such as 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one (AMT) react with copper(II) ions to form a complex with a distinct absorption maximum. mdpi.com The thiol group of this compound would be expected to participate in similar complexation reactions.

Another strategy involves the reduction of an oxidizing agent by the thiol group, followed by the reaction of the reduced species to form a colored compound. A classic example is the reaction of thiols with Fe(III), reducing it to Fe(II), which then reacts with potassium ferricyanide (B76249) to form the intensely colored Prussian blue product. srce.hr

The table below outlines potential chromogenic reagents and their underlying reaction mechanisms applicable to the thiol group of this compound.

| Chromogenic Reagent System | Reaction Principle | Typical λmax (nm) | Reference |

| Metal Ions (e.g., Cu(II), Pd(II)) with thiol-containing ligands | Formation of a colored metal-thiolate complex. The ligand itself may be the analyte or a reagent that complexes with the analyte. | Varies (e.g., 470 for Cu(II)-NBIMMT complex) | scielo.org.zascielo.org.za |

| Iron(III) / Potassium Ferricyanide | Reduction of Fe(III) to Fe(II) by the thiol group, followed by the formation of Prussian blue with ferricyanide. | ~730 | srce.hr |

| 4,4′-dichlorodithizone | Forms a yellow-red colored complex with species that can interact with the mercapto group. | ~416-435 | researchgate.net |

This table is illustrative of the types of reagents that could be adapted for the analysis of this compound.

To ensure the sensitivity, accuracy, and reproducibility of a spectrophotometric method, several experimental parameters must be optimized. researchgate.net

pH: The pH of the reaction medium is critical as it affects both the ionization state of the thiol group and the stability of the resulting colored complex. For thiol-containing compounds, the reaction with many reagents is pH-dependent. mdpi.comscielo.org.za

Reagent Concentration: The concentration of the chromogenic reagent must be sufficient to ensure complete reaction with the analyte over the entire analytical range. An excess is typically used, but very high concentrations can sometimes lead to increased background absorbance or side reactions. mdpi.com

Reaction Time and Temperature: The time required to achieve maximum color development and the stability of the color thereafter must be established. Some reactions are instantaneous at room temperature, while others may require a specific incubation period or gentle heating to proceed to completion. researchgate.net

Solvent for Extraction: In extractive spectrophotometry, the choice of the organic solvent is crucial for the quantitative transfer of the colored complex from the aqueous phase. The solvent should provide high solubility for the complex and be immiscible with water. Chloroform is a common choice for such extractions. scielo.org.zascielo.org.za

Chromatographic Separation Techniques for this compound

Chromatography is a powerful technique for separating components from a mixture, making it ideal for the analysis of this compound in complex matrices. wikipedia.orgkhanacademy.org High-Performance Liquid Chromatography (HPLC) is the most probable technique for its analysis due to its versatility and wide applicability to organic molecules. jneonatalsurg.comnih.gov

Given its structure, a reverse-phase HPLC (RP-HPLC) method would be the most suitable approach. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilyl, C18), and the mobile phase is more polar. khanacademy.org The separation of this compound would be based on its hydrophobic interactions with the stationary phase. More non-polar molecules are retained longer on the column.

Key components of an HPLC method for this compound would include:

Stationary Phase: A C18 or C8 column is a common choice for the separation of moderately polar organic compounds. jkimsu.com

Mobile Phase: A mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. A gradient elution, where the proportion of the organic modifier is increased over time, may be necessary to achieve good separation and peak shape. sielc.com

Detection: A UV-Vis detector is standard, as the indanone structure contains a chromophore that absorbs UV light. For higher sensitivity and selectivity, especially in complex samples, a mass spectrometry (MS) detector can be coupled with the HPLC system (HPLC-MS). torontech.com The use of HPLC-MS/MS has been reported for the identification of a structurally related compound, 4-S-glutathionyl-4-methylpentan-2-one, which is a precursor to an aroma-active mercaptan in wine. nih.gov This demonstrates the suitability of such a technique for analyzing mercapto-ketones.

The following table outlines a hypothetical, yet typical, set of starting parameters for developing an HPLC method for this compound.

| Parameter | Typical Condition | Purpose |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides a non-polar stationary phase for reverse-phase separation. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid helps to control pH and improve peak shape. Acetonitrile is the organic modifier. |

| Elution | Gradient (e.g., 20% B to 80% B over 15 min) | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Detector | UV-Vis (e.g., at 254 nm) or Mass Spectrometry (MS) | UV detection is general-purpose; MS provides mass information for confirmation. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Electroanalytical Methods

Electroanalytical methods measure the potential or current in an electrochemical cell containing the analyte to determine its concentration. slideshare.netegyankosh.ac.in These techniques are often highly sensitive and can be applied to species that are electrochemically active, meaning they can be oxidized or reduced. e-bookshelf.deethernet.edu.et

The thiol group in this compound is electroactive. Thiols can be oxidized at various electrode surfaces. dcu.ie Voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), could be employed to study and quantify this compound.

Cyclic Voltammetry (CV): This technique can provide information about the redox properties of the compound. acs.org A cyclic voltammogram of this compound would likely show an anodic (oxidation) peak corresponding to the oxidation of the thiol group. The process might be irreversible. The electrode material is crucial; gold electrodes are known to have a high affinity for sulfur compounds, making them a good candidate. nih.gov Glassy carbon electrodes are also widely used. researchgate.net

Stripping Voltammetry: For trace analysis, stripping techniques like anodic stripping voltammetry (ASV) could be developed. This involves a preconcentration step where the analyte is accumulated onto the electrode surface before the voltammetric scan is performed, leading to significantly lower detection limits.

The table below summarizes potential electroanalytical techniques for this compound.

| Technique | Principle | Electrode | Information Obtained |

| Cyclic Voltammetry (CV) | The current at a working electrode is measured as the potential is swept back and forth. | Gold, Glassy Carbon, Mercury | Redox potentials, reversibility of electron transfer. nih.govresearchgate.net |

| Differential Pulse Voltammetry (DPV) | Pulses of potential are superimposed on a linear potential ramp, and the current is sampled before and during the pulse. | Gold, Glassy Carbon, Mercury | Enhanced sensitivity compared to CV, used for quantification. dcu.ie |

| Anodic Stripping Voltammetry (ASV) | The analyte is preconcentrated on the electrode at a negative potential, then stripped off by scanning towards positive potentials. | Mercury Film, Gold | Ultra-trace level quantification. |

Supramolecular Interactions for Recognition

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions. wikipedia.orgnih.gov The principles of molecular recognition, a key aspect of supramolecular chemistry, could be applied to the selective binding and sensing of this compound. 1088press.it

This compound possesses several features that could allow it to act as a "guest" molecule within a larger "host" molecule:

Thiol Group: Capable of forming hydrogen bonds (acting as both a donor and acceptor) or coordinating with metal centers within a host.

Aromatic Ring: Can participate in π-π stacking interactions with other aromatic systems in a host molecule.

Carbonyl Group: Can act as a hydrogen bond acceptor.

Host molecules like cyclodextrins, calixarenes, and pillararenes have cavities of specific sizes and chemical environments that can selectively bind guest molecules. thno.orgnih.govtcichemicals.com

Cyclodextrins (CDs): These have a hydrophobic inner cavity and a hydrophilic exterior. The indan (B1671822) portion of this compound could be encapsulated within the CD cavity, driven by hydrophobic interactions.

Calixarenes: These are macrocycles that can be functionalized to create specific binding sites. A calixarene (B151959) with soft metal ions incorporated into its structure could potentially bind selectively to the soft sulfur atom of the thiol group.

Pillararenes: These newer host molecules have an electron-rich cavity that can bind guest molecules through various interactions. tcichemicals.com

The formation of such a host-guest complex could be detected by various analytical techniques, including NMR spectroscopy, fluorescence spectroscopy (if a fluorescent host is used), or calorimetry. wikipedia.orgnih.gov This approach could form the basis for highly selective sensors for this compound.

| Potential Host Molecule | Guest Moiety of this compound | Primary Driving Interaction |

| β-Cyclodextrin | Indan ring system | Hydrophobic effect thno.orgnih.gov |

| Calix[n]arenes | Aromatic ring | π-π stacking acs.org |

| Metallo-supramolecular Cages | Thiol group | Coordination bond nitschkegroup-cambridge.com |

Future Research Directions and Advanced Methodologies for 4 Mercapto Indan 1 One Research

Novel Catalyst Development for Synthesis

The synthesis of 4-mercapto-indan-1-one and related indanones often relies on established methods such as Friedel-Crafts reactions. nih.gov However, the development of novel catalytic systems is a primary objective for enhancing efficiency, selectivity, and sustainability.

Future research will likely focus on:

Heterogeneous Catalysts: The use of solid-supported catalysts, such as metal triflates or Nafion-H, offers advantages in terms of recovery and reusability, aligning with the principles of green chemistry. beilstein-journals.org Research into new solid acid catalysts could lead to higher yields and milder reaction conditions.

Transition Metal Catalysis: Palladium-catalyzed reactions have shown promise in the one-pot synthesis of multisubstituted 1-indanones. liv.ac.uk Further exploration of transition metal complexes, including those of rhodium, iridium, and nickel, could unlock novel reaction pathways for introducing the mercapto group or for constructing the indanone core with greater control. organic-chemistry.org For instance, rhodium-catalyzed tandem reactions have been used to create 2,3-substituted indanones in water, offering a sustainable approach. organic-chemistry.org

Organocatalysis: The development of metal-free catalytic systems is a growing area of interest. Chiral organocatalysts could enable the enantioselective synthesis of mercapto-indanone derivatives, which is crucial for pharmaceutical applications.

A comparative look at potential catalytic approaches is presented below:

| Catalyst Type | Potential Advantages | Research Focus |

| Heterogeneous Catalysts | Reusability, reduced waste, simplified purification | Development of novel solid acids and supported metal catalysts. |

| Transition Metal Complexes | High efficiency, selectivity, novel reaction pathways | Exploration of Pd, Rh, Ir, and Ni catalysts for C-S bond formation and cyclization. liv.ac.ukorganic-chemistry.orgorganic-chemistry.org |

| Organocatalysis | Metal-free, potential for enantioselectivity, sustainability | Design of chiral catalysts for asymmetric synthesis. |

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry presents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.com For the synthesis of this compound and its derivatives, flow chemistry offers several promising research directions.

Key advantages of applying flow chemistry include:

Improved Safety and Control: Reactions involving hazardous reagents or exothermic processes can be managed more safely in the small, controlled environment of a flow reactor. nih.gov

Enhanced Efficiency: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, often leading to faster reaction times and higher yields. springerprofessional.denih.gov

Scalability and Automation: Scaling up production is more straightforward in flow systems by extending operation time or using parallel reactors. flinders.edu.au Automation and integration of in-line analysis can streamline optimization and production. nih.gov

Future research in this area will likely involve developing multi-step continuous flow systems that integrate the synthesis, purification, and even subsequent modification of this compound. mit.edutue.nl This could significantly shorten the path from starting materials to functionalized derivatives, making these compounds more accessible for various applications.

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like NMR, IR, UV-Vis, and mass spectrometry are fundamental for structure elucidation, advanced techniques can provide deeper insights into the electronic structure, conformation, and intermolecular interactions of this compound and its derivatives. utk.edu

Future research should leverage techniques such as:

Two-Dimensional NMR Spectroscopy: Techniques like COSY, HMQC, and HMBC are invaluable for unambiguously assigning complex proton and carbon signals, especially in highly substituted indanone derivatives. scielo.br

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and solid-state packing, which is crucial for understanding structure-property relationships in materials science applications.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. scielo.br Techniques like desorption electrospray ionization mass spectrometry (DESI-MS) can be integrated into flow synthesis for real-time reaction monitoring. nih.gov

The application of these techniques will be critical for characterizing novel derivatives and for quality control in both laboratory and industrial settings. mdpi.com

Deeper Mechanistic Insights through Advanced Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting molecular properties, and guiding experimental design. nih.gov For this compound research, computational methods can provide insights that are difficult to obtain through experiments alone.

Areas for future computational investigation include:

Reaction Mechanism Studies: DFT calculations can be used to model the transition states and intermediates of synthetic pathways, helping to rationalize observed product distributions and to optimize reaction conditions. researchgate.netrsc.org This is particularly useful for understanding the role of catalysts in reactions like Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling. researchgate.netmdpi.com

Prediction of Spectroscopic Properties: Computational methods can predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, aiding in the interpretation of experimental data.

Molecular Property Prediction: DFT can be employed to calculate key electronic properties such as frontier molecular orbital (FMO) energies (HOMO-LUMO gap), dipole moments, and polarizability. researchgate.net These calculations are fundamental for predicting the reactivity and potential applications of new derivatives, especially in materials science. nih.gov

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating electronic properties (HOMO/LUMO), predicting spectroscopic data. nih.govresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis spectra and predicting electronic transitions relevant to optoelectronic properties. nih.gov |

| Microkinetic Modeling | Simulating reaction kinetics to understand rate-determining steps and optimize process efficiency. researchgate.netrsc.org |

Exploration of Mercapto-Indanone Derivatives in Materials Science (e.g., NLO, optoelectronics)

The indanone scaffold is a privileged structure in medicinal chemistry, but its derivatives also hold significant potential in materials science. mdpi.comnih.gov The combination of the electron-rich aromatic ring, the carbonyl group, and the versatile mercapto group in this compound makes its derivatives attractive candidates for novel functional materials.

Future research should focus on:

Nonlinear Optical (NLO) Materials: Organic molecules with large hyperpolarizability are sought after for applications in optoelectronics and photonics. nih.govnih.gov By strategically modifying the this compound structure with donor and acceptor groups to create a "push-pull" system, it may be possible to design novel chromophores with significant second- or third-order NLO properties. researchgate.netrsc.orgacs.org

Organic Electronics: The π-conjugated system of indanone derivatives suggests potential applications in organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The sulfur atom of the mercapto group can be used to anchor molecules to metal surfaces (e.g., gold electrodes), which is a valuable feature for fabricating electronic devices.

The exploration of these applications will require a synergistic approach, combining molecular design and synthesis with advanced characterization of optical and electronic properties.

Q & A

Q. What are the optimal synthetic routes for 4-Mercapto-indan-1-one, and how can purity be validated?

- Methodological Answer : Synthesis routes (e.g., thiolation of indanone derivatives) should be evaluated for yield and scalability. Purity validation requires HPLC (≥95% purity threshold) coupled with NMR for structural confirmation. Include solvent selection (e.g., DMF for solubility) and stoichiometric control (e.g., 1:1.2 molar ratio for thiolating agents). For reproducibility, document reaction parameters (temperature, time) and use TLC for intermediate tracking .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Design accelerated stability studies using ICH Q1A guidelines : expose samples to 40°C/75% RH for 6 months. Monitor degradation via UV-Vis spectroscopy (λmax ~250 nm) and mass spectrometry for byproduct identification. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions. Include control groups stored at -20°C .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its isomers?

- Methodological Answer : Combine FT-IR (C=O stretch at ~1700 cm⁻¹ and S-H stretch at ~2550 cm⁻¹) with 13C NMR (carbonyl carbon at ~200 ppm, thiol-bearing carbon at ~35 ppm). For ambiguous cases, use X-ray crystallography (SHELX refinement ) or DFT calculations to model electronic environments .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic environments be resolved?

- Methodological Answer : Conduct kinetic studies under controlled pH and solvent polarity. Use stopped-flow spectroscopy to track reaction intermediates. Cross-validate with computational chemistry (e.g., Gaussian for transition state modeling). Address contradictions by comparing substrate concentrations and temperature gradients in prior studies .

Q. What experimental designs are suitable for probing the chelation behavior of this compound with transition metals?

- Methodological Answer : Employ titration calorimetry (ITC) to measure binding constants (Kd) and stoichiometry. Pair with X-ray absorption spectroscopy (XAS) for coordination geometry. Include control experiments with EDTA to rule out nonspecific interactions. Statistical significance (p < 0.05) must be confirmed via triplicate trials .

Q. How can researchers address discrepancies in reported biological activity of this compound derivatives?

- Methodological Answer : Apply meta-analysis to collate published IC50 values, stratifying data by assay type (e.g., cell-based vs. enzymatic). Use Bland-Altman plots to assess inter-study variability. Validate findings with dose-response curves in standardized models (e.g., HEK293 cells). Consider batch effects (e.g., solvent purity ).

Q. What strategies optimize the computational modeling of this compound’s electronic properties for catalysis studies?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311++G(d,p) basis set. Validate frontier orbital energies against cyclic voltammetry data. Incorporate solvent effects via COSMO-RS . For reproducibility, share input files on platforms like GitHub .

Data Analysis & Validation

Q. How should researchers statistically validate the reproducibility of synthetic yields for this compound?

Q. What are best practices for handling missing data in studies on this compound’s spectroscopic profiles?

- Methodological Answer : Apply multiple imputation (e.g., MICE package in R) for small gaps. For systematic missingness (e.g., failed runs), use sensitivity analysis to assess bias. Transparency is critical: disclose missing data percentages in supplementary materials .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when studying this compound’s toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.